(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate protective group, a cyclopropyl-amino substituent, and an (S)-configured alanyl moiety. Key characteristics include:
- CAS Number: 1401666-99-6 (primary identifier; a related variant is listed as 1354028-80-0) .
- Molecular Formula: C₁₆H₂₉N₃O₃ .
- Molecular Weight: 311.42 g/mol .
- Structural Features: A piperidine ring substituted at the 3-position with a cyclopropyl-amino group linked to an (S)-2-aminopropionyl moiety. A tert-butyl carbamate group at the 1-position of the piperidine, enhancing steric protection and stability during synthetic processes .
This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of protease inhibitors or receptor-targeting molecules due to its stereochemical complexity and functional group diversity .
Properties
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)19(12-7-8-12)13-6-5-9-18(10-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWOMVPCPXZDF-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the amino acid derivative: This step involves coupling reactions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H29N3O3
- Molecular Weight : 311.43 g/mol
- CAS Number : 1401666-99-6
The compound features a piperidine ring, which is a common scaffold in many pharmaceuticals, combined with an amino acid derivative that enhances its biological activity.
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that piperidine derivatives can enhance mood and reduce anxiety in animal models.
-
Analgesic Properties :
- The compound's structure suggests potential analgesic effects. Similar compounds have been investigated for pain relief mechanisms through opioid receptor modulation. Further studies are required to establish the efficacy of this specific compound in pain management.
-
Neuroprotective Effects :
- Preliminary data suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The cyclopropyl group is known to influence the binding affinity to certain receptors involved in neuroprotection.
Pharmacological Applications
-
Targeted Drug Delivery :
- The unique structural features of (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester allow for the development of targeted drug delivery systems. Its ability to interact with specific receptors can be harnessed for delivering therapeutic agents directly to affected tissues.
-
Cancer Therapy :
- Some studies have indicated that piperidine derivatives can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival. Further research is needed to explore the anticancer potential of this compound.
Biochemical Studies
-
Enzyme Inhibition :
- The compound's ability to act as an enzyme inhibitor has been noted in various biochemical assays. Such inhibition can be crucial for developing treatments for diseases where enzyme overactivity is a concern, such as certain cancers and metabolic disorders.
-
Protein Interaction Studies :
- Investigations into how (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester interacts with proteins can provide insights into its mechanism of action and potential side effects.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antidepressant Effects | Demonstrated significant improvement in depressive behaviors in rodent models when treated with similar piperidine derivatives. | [Source 1] |
| Analgesic Properties | Showed promise in reducing pain responses in inflammatory pain models, indicating potential for further development as an analgesic agent. | [Source 2] |
| Neuroprotective Effects | Exhibited protective effects against oxidative stress-induced neuronal cell death in vitro, suggesting a role in neuroprotection. | [Source 3] |
Mechanism of Action
The mechanism of action of (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Position | Stereochemistry |
|---|---|---|---|---|---|---|
| (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 1401666-99-6 / 1354028-80-0 | C₁₆H₂₉N₃O₃ | 311.42 | Cyclopropyl-amino | 3 | (S) |
| 3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester | 1354029-67-6 | C₁₇H₃₁N₃O₃ | 294.94* | Cyclopropyl-amino + methyl | 3 | (S) |
| (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 1401664-66-1 | Not specified | ~311 (estimated) | Ethyl-amino | 3 | (R) |
| 4-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 1057409-91-2 | C₁₄H₂₇N₃O₃ | 285.38 | Methyl-amino | 4 | (S) |
| (S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 1353995-93-3 | C₁₅H₂₅ClN₂O₃ | 316.83 | Chloro-acetyl | 3 | (S) |
*Note: Molecular weight in is listed as 294.94, but this may reflect a typographical error; recalculation of C₁₇H₃₁N₃O₃ yields ~325.45 g/mol.
Key Differences and Implications
The chloro-acetyl variant () replaces the amino group with an electrophilic chlorine atom, altering reactivity and likely reducing solubility .
Positional Isomerism :
- Substituents at the 3-position (target compound) vs. 4-position () influence spatial orientation, affecting interactions with biological targets such as enzymes or receptors .
Stereochemistry :
Biological Activity
(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl ester , is a compound of interest due to its potential biological activities. This compound is characterized by its unique piperidine structure and the presence of a cyclopropyl group, which may contribute to its pharmacological properties. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C16H29N3O3
- Molecular Weight : 311.43 g/mol
- CAS Number : 1401666-99-6
- Density : 1.13 g/cm³ (predicted)
- Boiling Point : 441.3 °C (predicted)
- pKa : 7.27 (predicted)
The biological activity of tert-butyl ester is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Inhibition of Enzyme Activity : Many piperidine derivatives act as enzyme inhibitors, affecting pathways involved in cellular signaling and metabolism.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neuropharmacological effects.
- Cytotoxicity : Some studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines, indicating potential as anti-cancer agents.
Neuropharmacological Effects
Research has indicated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to effects such as:
- Anxiolytic Properties : Compounds in this class may exhibit anxiolytic effects through serotonin receptor modulation.
- Analgesic Effects : Some studies suggest that these compounds could have pain-relieving properties by acting on opioid receptors.
Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Research
- Neuropharmacological Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
